molecular formula C10H19NO3 B11171495 Ethyl 2-(2-methylpentanoylamino)acetate

Ethyl 2-(2-methylpentanoylamino)acetate

Cat. No.: B11171495
M. Wt: 201.26 g/mol
InChI Key: ZTNMJZMFUHKGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpentanoylamino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride.

    Transesterification: Alcohols and acid catalysts.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Primary alcohols.

    Transesterification: Different esters.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylpentanoylamino)acetate involves its interaction with specific molecular targets and pathways. For instance, esters like this compound can undergo hydrolysis to release active carboxylic acids and alcohols, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-methylpentanoylamino)acetate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(2-methylpentanoylamino)acetate

InChI

InChI=1S/C10H19NO3/c1-4-6-8(3)10(13)11-7-9(12)14-5-2/h8H,4-7H2,1-3H3,(H,11,13)

InChI Key

ZTNMJZMFUHKGFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCC(=O)OCC

Origin of Product

United States

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